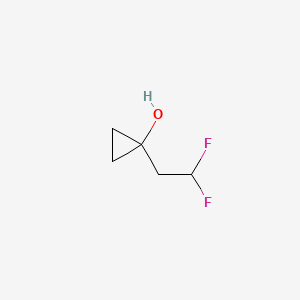

1-(2,2-difluoroethyl)cyclopropan-1-ol

CAS No.: 2228833-14-3

Cat. No.: VC11999688

Molecular Formula: C5H8F2O

Molecular Weight: 122.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228833-14-3 |

|---|---|

| Molecular Formula | C5H8F2O |

| Molecular Weight | 122.11 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)cyclopropan-1-ol |

| Standard InChI | InChI=1S/C5H8F2O/c6-4(7)3-5(8)1-2-5/h4,8H,1-3H2 |

| Standard InChI Key | JUKHMYKDXTXUFM-UHFFFAOYSA-N |

| SMILES | C1CC1(CC(F)F)O |

| Canonical SMILES | C1CC1(CC(F)F)O |

Introduction

Structural and Molecular Properties

The molecular formula of 1-(2,2-difluoroethyl)cyclopropan-1-ol is C₆H₉F₂O, with a molecular weight of 138.13 g/mol. Key structural features include:

-

A cyclopropane ring with inherent angle strain (60° bond angles).

-

A hydroxyl (-OH) group at the 1-position, enabling hydrogen bonding and polarity.

-

A 2,2-difluoroethyl (-CH₂CF₂H) substituent, introducing electronegativity and lipophilicity.

Table 1: Computed Physicochemical Properties

The electronegative fluorine atoms stabilize the molecule through inductive effects, while the cyclopropane ring’s strain enhances reactivity in ring-opening reactions .

Synthesis and Preparation

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

-

Cyclopropanation of Allylic Alcohols:

-

Functional Group Interconversion:

Table 2: Representative Synthetic Routes

| Method | Reactants/Conditions | Yield | Key Reference |

|---|---|---|---|

| Cyclopropanation | Allylic alcohol + Fe(TPP)Cl, Zn | 62–85% | |

| Halogen Exchange | 1-(2-Bromoethyl)cyclopropanol + DAST | 68% |

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key features:

-

Cyclopropane Ring:

-

Hydroxyl Group:

-

Difluoroethyl Group:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume